molecular formula C17H15N3O3S B11326700 Ethyl 4-{[(1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate CAS No. 69123-51-9

Ethyl 4-{[(1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate

Cat. No.: B11326700
CAS No.: 69123-51-9
M. Wt: 341.4 g/mol
InChI Key: OLIFTJJUOXIUJG-UHFFFAOYSA-N
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Description

Ethyl 4-{[(1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate is a complex organic compound that features a benzothiazole moiety linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate typically involves the condensation of 2-aminobenzenethiol with an appropriate benzoic acid derivative. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Ethyl 4-{[(1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

69123-51-9

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 4-(1,3-benzothiazol-2-ylcarbamoylamino)benzoate

InChI

InChI=1S/C17H15N3O3S/c1-2-23-15(21)11-7-9-12(10-8-11)18-16(22)20-17-19-13-5-3-4-6-14(13)24-17/h3-10H,2H2,1H3,(H2,18,19,20,22)

InChI Key

OLIFTJJUOXIUJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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